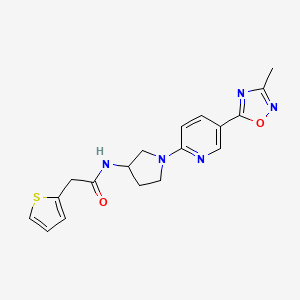![molecular formula C12H20O2Si B2359930 Phenol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- CAS No. 80180-46-7](/img/structure/B2359930.png)
Phenol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Overview
Description
Phenol, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, also known as TBS-phenol, is a chemical compound commonly used in organic synthesis. This compound has a unique structure that allows it to be easily modified and used in a variety of applications. In
Scientific Research Applications
1. Synthesis and Functionalization
- Phenols have been utilized in the synthesis of various compounds. For example, 2-(Phenylthio)phenols were synthesized from simple phenols and aromatic halides, employing a copper(I)-catalyzed transformation process (Xu, Wan, Mao, & Pan, 2010).
2. Oxidation Mechanisms
- Studies have been conducted on the oxidation mechanisms of phenols. One such study involved the use of dicopper-dioxygen (Cu(2)/O(2)) complexes to understand the phenolic O-H bond activation mechanism (Osako, Ohkubo, Taki, Tachi, Fukuzumi, & Itoh, 2003).
3. Antioxidant Properties
- Phenols are known for their antioxidant properties. A study evaluated the in vitro antioxidant activity of natural and natural-like phenol monomers, highlighting their potential for therapeutic applications (Brborić, Klisic, Kotur-Stevuljević, Delogu, Gjorgieva Ackova, Kostić, Dettori, Fabbri, Carta, & Saso, 2021).
4. Bioactivities of Phenol Derivatives
- Research has explored the bioactivities of various phenol derivatives, such as 2,4-Di-tert-butylphenol and its analogs, revealing their occurrence in multiple species and their potent toxicity against testing organisms (Zhao, Wang, Lucardi, Su, & Li, 2020).
5. Anti-inflammatory Activities
- Phenol derivatives have been investigated for their anti-inflammatory activities. For instance, 2,6-bis-(1,1-dimethylethyl)phenol derivatives were synthesized and evaluated, with some showing significant anti-inflammatory effects (Costantino, Parenti, di Bella, Zanoli, & Baraldi, 1993).
6. Membrane Technology
- Phenolic compounds have been utilized in membrane technology. For example, a novel poly(2,6-dimethyl-1,4-phenylene oxide) with trifunctional ammonium moieties was developed for alkaline anion exchange membranes (Li, Liu, Miao, Jin, & Bai, 2014).
properties
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]oxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2Si/c1-12(2,3)15(4,5)14-11-9-7-6-8-10(11)13/h6-9,13H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTNVXUTAZVSEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80180-46-7 | |
| Record name | 2-[(tert-butyldimethylsilyl)oxy]phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


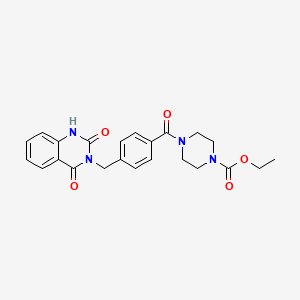

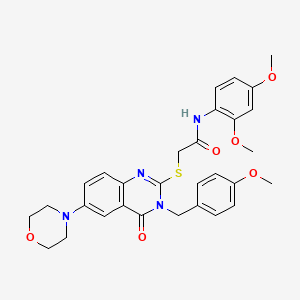
![5-Chloro-6-((1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)(methyl)amino)nicotinonitrile](/img/structure/B2359851.png)

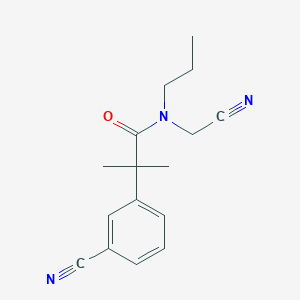
![4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]but-2-ynoic acid](/img/structure/B2359858.png)


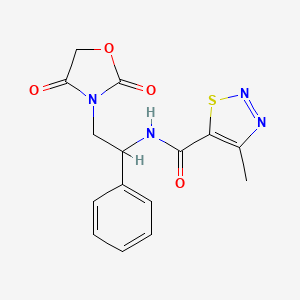
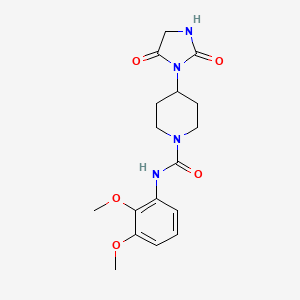
![(3S,4R)-3-Azido-1,8-dioxaspiro[4.5]decan-4-ol](/img/structure/B2359868.png)
